molecular formula C24H28N2O3S B2910289 1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea CAS No. 326610-07-5

1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea

Cat. No.: B2910289
CAS No.: 326610-07-5
M. Wt: 424.56
InChI Key: JLCSBBIXASYRMK-UHFFFAOYSA-N
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Description

1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea is a compound that features a unique structure combining an adamantane moiety with a phenyl group and a sulfonylurea fragment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea typically involves the reaction of 1-isocyanatoadamantane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .

Industrial Production Methods

Industrial production methods for this compound may involve a one-pot synthesis approach, where the adamantane moiety is directly included through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis of the obtained esters .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The sulfonylurea group can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amines derived from the sulfonylurea group.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the active site of the enzyme, preventing the hydrolysis of epoxy fatty acids to diols . This inhibition helps maintain higher levels of epoxy fatty acids, which have anti-inflammatory and antihypertensive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea is unique due to the presence of the sulfonylurea group, which imparts distinct chemical and biological properties. Its combination of an adamantane moiety with a sulfonylurea fragment makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[4-(1-adamantyl)phenyl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-16-2-8-22(9-3-16)30(28,29)26-23(27)25-21-6-4-20(5-7-21)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-9,17-19H,10-15H2,1H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCSBBIXASYRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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